molecular formula C26H23ClFN3O2S B15029637 2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide

2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B15029637
M. Wt: 496.0 g/mol
InChI Key: GEODQTQFMMEDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a chlorophenyl group, a thioxoimidazolidinone ring, and a fluorophenylacetamide moiety. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thioxoimidazolidinone ring: This can be achieved through the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the thioxoimidazolidinone intermediate with benzyl chloride in the presence of a base.

    Attachment of the chlorophenyl group: This can be done via a Friedel-Crafts alkylation reaction using 4-chlorophenyl ethyl chloride and a Lewis acid catalyst.

    Formation of the fluorophenylacetamide moiety: This involves the acylation of the intermediate with 4-fluorophenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thioxoimidazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C26H23ClFN3O2S

Molecular Weight

496.0 g/mol

IUPAC Name

2-[1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H23ClFN3O2S/c27-20-8-6-18(7-9-20)14-15-30-23(16-24(32)29-22-12-10-21(28)11-13-22)25(33)31(26(30)34)17-19-4-2-1-3-5-19/h1-13,23H,14-17H2,(H,29,32)

InChI Key

GEODQTQFMMEDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.